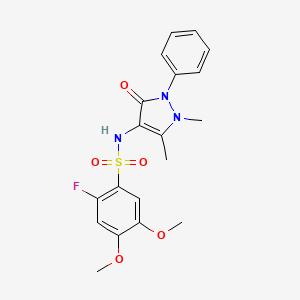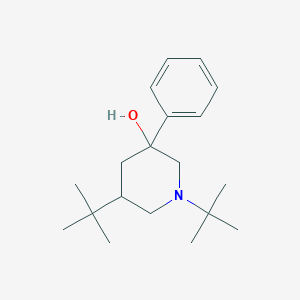![molecular formula C24H19BrN2O7 B11050540 3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11050540.png)
3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This complex compound features a fused furochromene ring system with various functional groups. Its full chemical name is quite a mouthful, but let’s break it down:
3-(3-bromo-4,5-dimethoxyphenyl): This part of the molecule contains a bromine atom and two methoxy groups attached to a phenyl ring.
N-(5-methyl-1,2-oxazol-3-yl): Here, we have an oxazole ring with a methyl group attached.
4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide: The core structure consists of a furochromene ring fused with a carbonyl group (oxo) and an amide functionality.
准备方法
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the following transformations:
Bromination: Start with 3,4,5-trimethoxybenzaldehyde and brominate it to obtain 3-bromo-4,5-dimethoxybenzaldehyde.
Oxazole Formation: React the brominated aldehyde with methylamine and glyoxal to form the N-(5-methyl-1,2-oxazol-3-yl) moiety.
Furochromene Formation: Cyclize the oxazole-containing compound with a suitable precursor to form the furochromene ring system.
Amidation: Finally, introduce the carboxamide group to complete the target compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic steps outlined above provide a foundation for large-scale preparation.
化学反应分析
This compound can participate in various reactions:
Oxidation: The phenolic methoxy groups are susceptible to oxidation.
Reduction: Reduction of the carbonyl group or other functional groups may occur.
Substitution: The bromine atom can undergo substitution reactions. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and regioselectivity. For example, reduction could yield a dihydrofurochromene derivative.
科学研究应用
This compound’s versatility makes it valuable in various fields:
Medicine: Investigate its potential as an anticancer agent or for other therapeutic purposes.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Industry: Consider applications in materials science or drug development.
作用机制
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
相似化合物的比较
属性
分子式 |
C24H19BrN2O7 |
|---|---|
分子量 |
527.3 g/mol |
IUPAC 名称 |
3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C24H19BrN2O7/c1-11-8-17(27-34-11)26-23(28)22-18(12-9-14(25)21(31-3)16(10-12)30-2)19-20(33-22)13-6-4-5-7-15(13)32-24(19)29/h4-10,18,22H,1-3H3,(H,26,27,28) |
InChI 键 |
AKTGGYQQPACBDO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC(=C(C(=C5)Br)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11050479.png)
![(3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B11050481.png)
![4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol](/img/structure/B11050483.png)

![2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenoxyethyl)benzamide](/img/structure/B11050489.png)
![1-{[4-Fluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B11050502.png)

![1,4-dimethyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11050510.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050526.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11050527.png)
![2-Quinolinecarboxamide, N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B11050533.png)
